molecular formula C16H22N4OS B6096254 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6096254
M. Wt: 318.4 g/mol
InChI Key: DHUCWCGVZXFCSW-UHFFFAOYSA-N
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Description

4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 3-methylbutylamine under specific conditions to form the intermediate. This intermediate is then reacted with pyridin-3-ylmethyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the process may include purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar biological activities.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.

Uniqueness

4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-methyl-2-(3-methylbutylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11(2)6-8-18-16-20-12(3)14(22-16)15(21)19-10-13-5-4-7-17-9-13/h4-5,7,9,11H,6,8,10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUCWCGVZXFCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC(C)C)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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